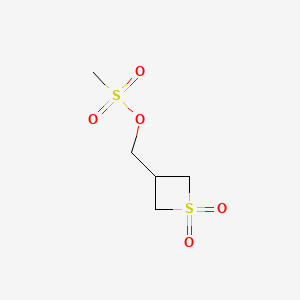
n-(3-Fluorophenethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Fluorophenethyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines, including n-(3-Fluorophenethyl)propan-1-amine, involves the alkylation of ammonia with an appropriate alkyl halide.
Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Fluorophenethyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups may be replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced amine derivatives.
Scientific Research Applications
Chemistry: n-(3-Fluorophenethyl)propan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways .
Medicine: Its structure can be modified to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of n-(3-Fluorophenethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in its structure can influence its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and context .
Comparison with Similar Compounds
Fluoxetine: An antidepressant that shares a similar structural motif with n-(3-Fluorophenethyl)propan-1-amine.
Propylamine: A simple primary amine with a similar backbone but lacking the fluorine and phenethyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom and the phenethyl group. These features confer specific chemical and biological properties that distinguish it from other amines. The fluorine atom can enhance the compound’s stability and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
ZIUJDDJUZGZVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


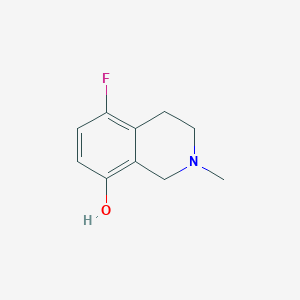
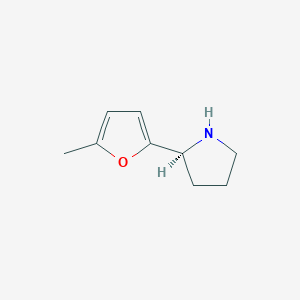


![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

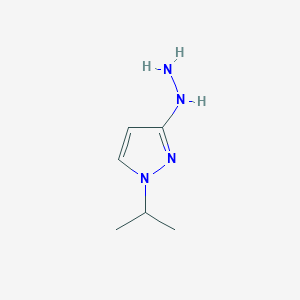
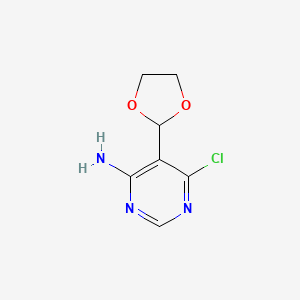
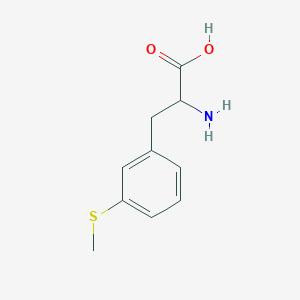
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
